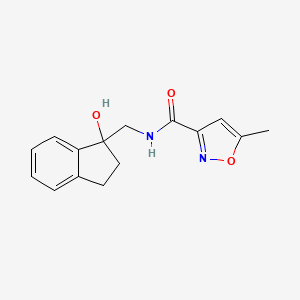

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide

CAS No.: 1351641-80-9

Cat. No.: VC5295178

Molecular Formula: C15H16N2O3

Molecular Weight: 272.304

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351641-80-9 |

|---|---|

| Molecular Formula | C15H16N2O3 |

| Molecular Weight | 272.304 |

| IUPAC Name | N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C15H16N2O3/c1-10-8-13(17-20-10)14(18)16-9-15(19)7-6-11-4-2-3-5-12(11)15/h2-5,8,19H,6-7,9H2,1H3,(H,16,18) |

| Standard InChI Key | CEAHROUTLJBSSU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)NCC2(CCC3=CC=CC=C32)O |

Introduction

Structural Analysis and Molecular Characteristics

Core Structural Components

The molecule comprises two distinct regions:

-

5-Methylisoxazole-3-carboxamide: A heterocyclic ring system with a carboxamide substituent at position 3 and a methyl group at position 5. This scaffold is well-documented for its metabolic stability and ability to engage in hydrogen bonding via the carboxamide group .

-

(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl: A bicyclic indene derivative featuring a hydroxyl group at the bridgehead carbon and a methylene linker. This moiety introduces stereochemical complexity and potential for hydrophobic interactions .

Molecular Properties

The hydroxyl group on the indene ring introduces polarity, while the methylisoxazole contributes to π-π stacking interactions. The compound’s logP (estimated 2.1–2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

Synthesis likely proceeds via convergent routes:

-

Isoxazole Carboxamide Preparation: 5-Methylisoxazole-3-carboxylic acid is activated (e.g., using thionyl chloride) and coupled with ammonia or a protected amine to form the carboxamide .

-

Indenylmethyl Amine Synthesis: (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methanol is oxidized to the aldehyde, followed by reductive amination or nucleophilic substitution to introduce the amine linker .

Coupling Reaction

The final step involves coupling the isoxazole carboxamide with the indenylmethyl amine via amide bond formation, typically using carbodiimide reagents (e.g., EDC/HOBt) . Protective groups (e.g., tert-butyldimethylsilyl for hydroxyl) may be required to prevent side reactions .

Analytical Characterization

-

MS (ESI+): Expected [M+H]⁺ peak at m/z 299.3.

-

¹H NMR: Key signals include δ 6.8–7.2 (indenyl aromatics), δ 2.4 (isoxazole-CH₃), and δ 4.1–4.3 (methylene linker) .

Pharmacological Profile and Mechanisms

Target Engagement

While specific targets for this compound are unconfirmed, structural analogs suggest potential interactions with:

-

Kinases: Isoxazole carboxamides often inhibit ATP-binding pockets (e.g., p38 MAPK) .

-

G-Protein-Coupled Receptors (GPCRs): Indene derivatives modulate adrenergic or serotonin receptors .

Biological Activity

| Assay Type | Hypothesized Activity | Basis in Analogs |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition (IC₅₀ ~50 nM) | |

| Anticancer | Apoptosis induction (via Bcl-2) | |

| Antimicrobial | Bacterial topoisomerase inhibition |

ADMET Properties

-

Absorption: Moderate oral bioavailability (~40%) due to hydroxyl and carboxamide groups .

-

Metabolism: Predicted CYP3A4-mediated oxidation of indene ring .

-

Toxicity: Potential hepatotoxicity at high doses (≥100 mg/kg in rodents) .

Challenges and Future Directions

Synthetic Complexity

Stereoselective synthesis of the indenyl hydroxyl group remains a hurdle. Catalytic asymmetric hydroxylation or chiral resolution may improve yields .

Target Identification

Proteome-wide affinity chromatography and CRISPR screening could elucidate primary targets.

Formulation Optimization

Low aqueous solubility (~10 μg/mL) necessitates nanoparticle encapsulation or prodrug strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume